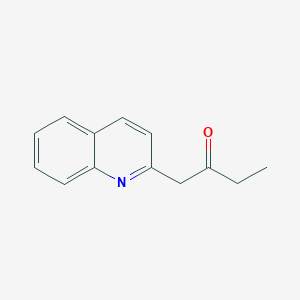
1-(Quinolin-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-2-yl)butan-2-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a butanone moiety, making it a valuable compound for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinolin-2-yl)butan-2-one can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Another method involves the cyclization of o-alkenylanilines using carbon monoxide as a carbonyl source. This reaction is catalyzed by palladium acetate (Pd(OAc)2) and copper acetate (Cu(OAc)2) under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Quinolin-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
1-(Quinolin-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Quinolin-2-yl)butan-2-one involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit specific enzymes and receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but without the butanone moiety.
Quinolin-2-one: A derivative with a carbonyl group at the second position of the quinoline ring.
Quinolin-2-carboxylic acid: A derivative with a carboxyl group at the second position of the quinoline ring
Uniqueness
1-(Quinolin-2-yl)butan-2-one is unique due to the presence of the butanone moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
1531-31-3 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-quinolin-2-ylbutan-2-one |
InChI |
InChI=1S/C13H13NO/c1-2-12(15)9-11-8-7-10-5-3-4-6-13(10)14-11/h3-8H,2,9H2,1H3 |
InChI Key |
ZRWNYCNMQFWSOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















